molecular formula C12H20N2O B13212893 {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13212893
M. Wt: 208.30 g/mol
InChI Key: FRAPFSGFMCRPEB-UHFFFAOYSA-N
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Description

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a compound belonging to the imidazopyridine class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further investigation in drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
  • 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
  • tert-butyl N- { [2- (trifluoromethyl)-5H,6H,7H,8H-imidazo [1,2-a]pyridin-8-yl]methyl}carbamate

Uniqueness

What sets {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol apart from similar compounds is its specific substitution pattern and functional groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C12H20N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h15H,4-8H2,1-3H3

InChI Key

FRAPFSGFMCRPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCCCC2=N1)CO

Origin of Product

United States

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